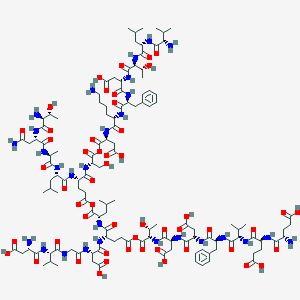
Peptide I (aplysia)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefoperazone is a third-generation cephalosporin antibiotic known for its broad-spectrum activity against various bacterial infections. It is particularly effective against Pseudomonas infections, which are often resistant to other antibiotics. Cefoperazone is used to treat infections in the respiratory tract, abdomen, skin, and female genital tracts .
準備方法
Synthetic Routes and Reaction Conditions: Cefoperazone is synthesized through a series of chemical reactions involving the formation of the beta-lactam ring, which is crucial for its antibiotic activity. The synthesis typically involves the acylation of 7-aminocephalosporanic acid with specific acylating agents to introduce the desired side chains .
Industrial Production Methods: The industrial production of cefoperazone sodium involves reacting cefoperazone acid with a sodium salt-forming agent in the presence of a solvent. The process includes crystallization, solvent replacement, and filtration to obtain a high-purity product .
化学反応の分析
Structural Characterization of Pedal Peptide
Pedal Peptide (Pep) is a novel neuropeptide first identified in Aplysia californica nervous tissue. Its primary structure was determined through Edman degradation and mass spectrometry:
Sequence : Ser-Ala-Asp-His-Pro-Leu-Met-Phe-Thr-Val-Ala-Tyr-Leu-Pro-Val (free carboxyl terminus) .
Key Structural Features:
-
Molecular weight : ~1.6 kDa (calculated from amino acid composition).
-
Amino acid composition : Dominated by hydrophobic residues (Leu, Val, Pro) and lacking basic residues (Arg, Lys) .
Table 1: Amino Acid Composition of Pedal Peptide
| Amino Acid | Quantity (nmol) |
|---|---|
| Ser | 14.8 |
| Ala | 10.1 |
| Asp | 10.8 |
| His | 10.0 |
| Leu | 10.0 |
| Met | 7.5 |
| Phe | 10.9 |
| Thr | 10.2 |
| Val | 10.7 |
| Tyr | 7.6 |
Carboxypeptidase A Digestion
-
Reaction : Incubation with carboxypeptidase A (CPA) hydrolyzed Pep, confirming a free carboxyl terminus .
Chymotrypsin Cleavage
-
Reaction : Treatment with chymotrypsin generated fragments consistent with cleavage after aromatic (Tyr) and hydrophobic (Phe, Leu) residues .
Synthetic Validation and Chromatographic Analysis
Synthetic Pep matched native Pep in:
-
Retention time : Identical elution profiles on RP-HPLC using triethylammonium acetate (TEAAc) as a counterion .
-
Functional assays : Synthetic peptide replicated physiological effects on Aplysia ganglia, including modulation of neuronal activity .
Functional Insights from Related Aplysia Peptides
While Pedal Peptide itself has no known receptor, studies on analogous peptides provide context for its potential roles:
-
Allatotropin-related peptide (ATRP) : Undergoes epimerization at position 2 (Ala → D-Ala), altering receptor binding affinity .
-
Egg-laying hormone (ELH) : Processed via Leu-Leu cleavage sites, yielding bioactive fragments (e.g., AP 9–27) .
Analytical Techniques
Key methods used in characterizing Aplysia peptides:
-
MALDI-TOF MS : Detected picomole-level peptides in single neurons .
-
RP-HPLC : Separated isoforms (e.g., ATRP variants) with 0.1% trifluoroacetic acid/acetonitrile gradients .
-
IP1 accumulation assays : Quantified GPCR activation for ATRP receptors .
This synthesis highlights the complexity of peptide processing in Aplysia, with Pedal Peptide representing a structurally unique neuropeptide. Further studies are needed to map its receptor interactions and in vivo functions.
科学的研究の応用
Cefoperazone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Extensively used in clinical settings to treat bacterial infections, particularly those caused by resistant strains.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems
作用機序
セフォペラゾンは、細菌細胞壁合成を阻害することで殺菌効果を発揮します。細菌細胞壁内部にある特定のペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン鎖の架橋を阻害します。この阻害は、細胞の溶解と細菌の死につながります。 セフォペラゾンと併用されることが多いスルバクタムは、β-ラクタマーゼ阻害剤として作用し、β-ラクタマーゼ産生菌に対する抗生物質の活性を高めます .
類似の化合物:
- セフォタキシム
- セフタジジム
- セフトリアキソン
比較: セフォペラゾンは、緑膿菌感染症に対する有効性において、第3世代セファロスポリン系抗生物質の中で独特です。セフォタキシムやセフトリアキソンなどの他のセファロスポリン系抗生物質も広域スペクトル抗生物質ですが、緑膿菌に対してはそれほど効果的ではない可能性があります。 セフタジジムは、緑膿菌に対する同様の活性を示しますが、薬物動態と臨床応用が異なります .
セフォペラゾンとスルバクタムの併用は、耐性菌株に対する有効性をさらに高め、臨床現場における貴重な抗生物質となっています。
類似化合物との比較
- Cefotaxime
- Ceftazidime
- Ceftriaxone
Comparison: Cefoperazone is unique among third-generation cephalosporins due to its effectiveness against Pseudomonas infections. While other cephalosporins like cefotaxime and ceftriaxone are also broad-spectrum antibiotics, they may not be as effective against Pseudomonas. Ceftazidime shares similar activity against Pseudomonas but differs in its pharmacokinetic properties and clinical applications .
Cefoperazone’s combination with sulbactam further enhances its efficacy against resistant bacterial strains, making it a valuable antibiotic in clinical practice.
特性
CAS番号 |
109050-14-8 |
|---|---|
分子式 |
C125H190N28O52 |
分子量 |
2917 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(4S)-5-[[(2S)-1-[(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]oxy-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoyl]oxy-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]oxy-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C125H190N28O52/c1-53(2)39-71(139-101(178)59(13)133-108(185)75(45-83(129)158)144-118(195)96(131)60(14)155)109(186)137-70(106(183)149-82(52-154)124(201)205-123(200)81(50-92(174)175)148-104(181)67(29-23-24-38-126)136-110(187)73(42-63-25-19-17-20-26-63)140-114(191)78(48-90(170)171)146-121(198)99(61(15)156)152-115(192)72(40-54(3)4)143-117(194)95(130)56(7)8)32-36-93(176)203-122(199)80(41-55(5)6)147-105(182)69(138-112(189)76(46-88(166)167)134-84(159)51-132-119(196)97(57(9)10)150-103(180)66(128)44-87(164)165)33-37-94(177)204-125(202)100(62(16)157)153-116(193)79(49-91(172)173)142-113(190)77(47-89(168)169)141-111(188)74(43-64-27-21-18-22-28-64)145-120(197)98(58(11)12)151-107(184)68(31-35-86(162)163)135-102(179)65(127)30-34-85(160)161/h17-22,25-28,53-62,65-82,95-100,154-157H,23-24,29-52,126-128,130-131H2,1-16H3,(H2,129,158)(H,132,196)(H,133,185)(H,134,159)(H,135,179)(H,136,187)(H,137,186)(H,138,189)(H,139,178)(H,140,191)(H,141,188)(H,142,190)(H,143,194)(H,144,195)(H,145,197)(H,146,198)(H,147,182)(H,148,181)(H,149,183)(H,150,180)(H,151,184)(H,152,192)(H,153,193)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)/t59-,60+,61+,62+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,95-,96-,97-,98-,99-,100-/m0/s1 |
InChIキー |
IDTVEBPFSIYFKB-XLENUICUSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CCC(=O)OC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N)C(=O)NC(CO)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)OC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CO)C(=O)OC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CCC(=O)OC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N)C(=O)NC(CO)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Key on ui other cas no. |
109050-14-8 |
同義語 |
peptide I (Aplysia) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















